molecular formula C19H19N3OS B14919001 4-Methyl-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide

4-Methyl-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide

Cat. No.: B14919001
M. Wt: 337.4 g/mol
InChI Key: HFYCAENNEUKTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzamide moiety and a tetrahydrocycloheptathiopyrimidine ring system, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-METHYL-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves multiple steps. One common synthetic route includes the condensation of a suitable benzamide derivative with a thiophene-containing precursor. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

4-METHYL-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar compounds to 4-METHYL-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE include other benzamide derivatives and thiophene-containing heterocycles. These compounds share similar structural features but may differ in their biological activities and chemical properties. For example, other benzamide derivatives may have different substituents on the benzene ring, leading to variations in their pharmacological profiles. Thiophene-containing heterocycles may also vary in their ring size and substitution patterns, affecting their reactivity and biological effects .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-methyl-N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)benzamide

InChI

InChI=1S/C19H19N3OS/c1-12-7-9-13(10-8-12)18(23)22-17-16-14-5-3-2-4-6-15(14)24-19(16)21-11-20-17/h7-11H,2-6H2,1H3,(H,20,21,22,23)

InChI Key

HFYCAENNEUKTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCCC4)SC3=NC=N2

Origin of Product

United States

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